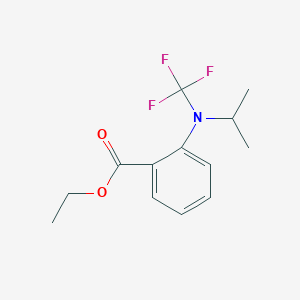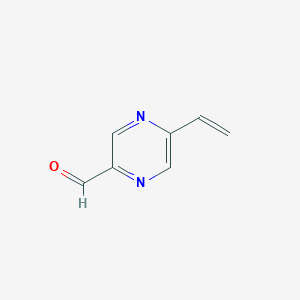
5-Ethenyl-2-pyrazinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2-pyrazinecarboxaldehyde: is an organic compound with a pyrazine ring substituted with an ethenyl group and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-pyrazinecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-pyrazinecarboxaldehyde with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethenyl-2-pyrazinecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, hydroboration reagents, and other electrophiles.
Major Products:
Oxidation: 5-Ethenyl-2-pyrazinecarboxylic acid.
Reduction: 5-Ethenyl-2-pyrazinecarbinol.
Substitution: Various substituted pyrazine derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethenyl-2-pyrazinecarboxaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazine derivatives and heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological macromolecules. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: Its unique structure allows for the exploration of new pharmacophores .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of novel catalysts and ligands for various chemical processes .
Wirkmechanismus
The mechanism of action of 5-ethenyl-2-pyrazinecarboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethenyl group allows for additional interactions through π-π stacking or hydrophobic interactions, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-Pyrazinecarboxaldehyde: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
3-Alkyl-2-methoxypyrazines: These compounds have different substituents on the pyrazine ring, leading to distinct chemical properties and applications.
Uniqueness: 5-Ethenyl-2-pyrazinecarboxaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the pyrazine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
116758-02-2 |
|---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
5-ethenylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H6N2O/c1-2-6-3-9-7(5-10)4-8-6/h2-5H,1H2 |
InChI-Schlüssel |
CNPBSWGRWZKNHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CN=C(C=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





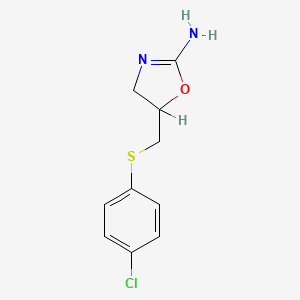
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
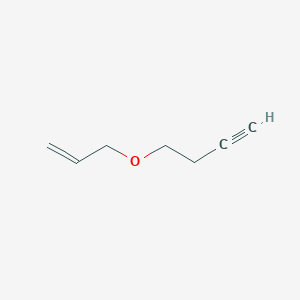
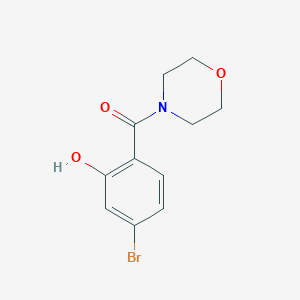
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
